molecular formula C21H25N3O3 B2956074 N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide CAS No. 2380033-34-9

N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B2956074
CAS No.: 2380033-34-9
M. Wt: 367.449
InChI Key: GRBYJAZKYOLBGZ-UHFFFAOYSA-N
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Description

N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the synthesis of 6-methylpyridin-2-ol, which is then reacted with piperidine-1-carbonyl chloride to form the piperidine intermediate. This intermediate is further reacted with 4-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide: shares structural similarities with other piperidine and pyridine derivatives.

    Dichloroaniline: Another compound with an aromatic ring and amine group, but with different substituents and properties.

    Ringer’s lactate solution: While not structurally similar, it is another compound used in medical applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-5-3-7-20(22-15)27-14-17-6-4-12-24(13-17)21(26)18-8-10-19(11-9-18)23-16(2)25/h3,5,7-11,17H,4,6,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBYJAZKYOLBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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